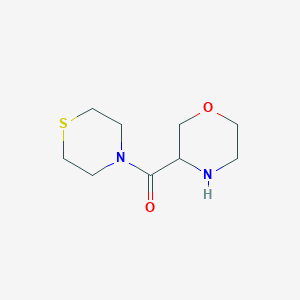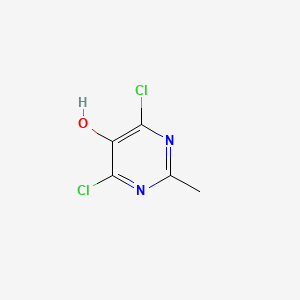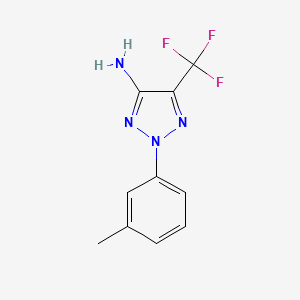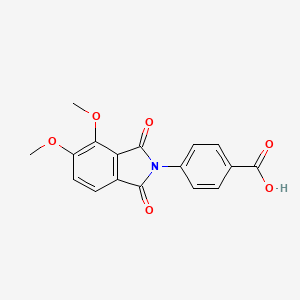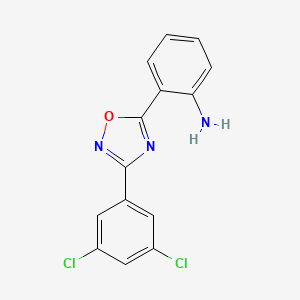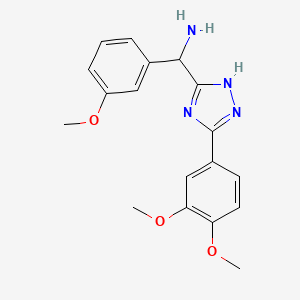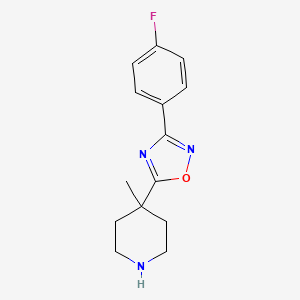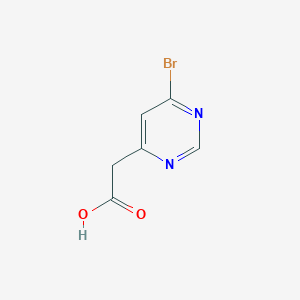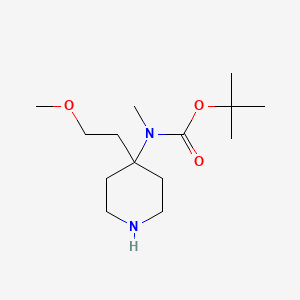
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is an organic compound with the molecular formula C14H28N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(2-methoxyethyl)piperidine in the presence of a suitable base. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
- tert-Butyl (4-piperidinylmethyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C14H28N2O3 |
|---|---|
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-methoxyethyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16(4)14(8-11-18-5)6-9-15-10-7-14/h15H,6-11H2,1-5H3 |
Clave InChI |
GUURGUMYAQVDNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


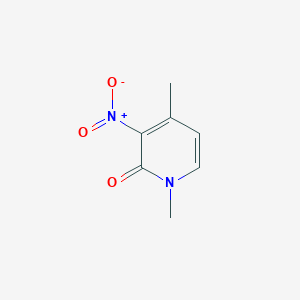
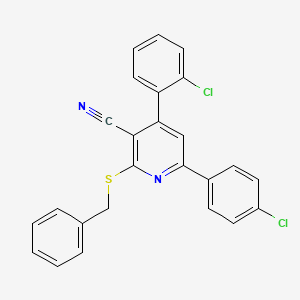
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
